Mutagenicity Profile of 2-(Chloromethyl)pyridinium vs. 2-Chloropyridine in Salmonella Assay
In a comparative mutagenicity study using the Salmonella typhimurium/mammalian microsome test, 2-chloromethylpyridine (the free base form of 2-(Chloromethyl)pyridinium) demonstrated mutagenic activity in both the presence and absence of rat-liver S9 metabolic activation. In contrast, 2-chloropyridine, an analog without the methyl spacer, was only mutagenic with metabolic activation [1]. This indicates a fundamental difference in their genotoxic mechanisms and potential safety profiles for handling and waste disposal.
| Evidence Dimension | Mutagenic activity in Ames test |
|---|---|
| Target Compound Data | Positive in TA97, TA98, TA100, TA102 with and without S9 activation |
| Comparator Or Baseline | 2-Chloropyridine: Positive only with S9 activation |
| Quantified Difference | Direct-acting mutagenicity (S9-independent) observed for target compound, not for comparator |
| Conditions | Salmonella typhimurium strains TA97, TA98, TA100, TA102; +/- rat-liver S9 |
Why This Matters
This distinction is crucial for labs conducting risk assessments for compound handling, as it highlights that the chloromethyl derivative requires different safety precautions compared to the simpler chloropyridine.
- [1] Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Genetic Toxicology, 189(3), 285-290. View Source
